2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol
Description
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
2-[2-[2-(dimethylamino)ethyl]cyclopentyl]ethanol |
InChI |
InChI=1S/C11H23NO/c1-12(2)8-6-10-4-3-5-11(10)7-9-13/h10-11,13H,3-9H2,1-2H3 |
InChI Key |
CITLBROBLSMYJB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1CCCC1CCO |
Origin of Product |
United States |
Preparation Methods
Alkylation of Cyclopentyl Precursors with Dimethylaminoethyl Halides
A common approach involves nucleophilic substitution where a cyclopentyl-containing intermediate bearing a reactive leaving group (e.g., halide) is reacted with dimethylaminoethyl derivatives.
- For example, reaction of a cyclopentyl ethyl halide with dimethylaminoethanol or its derivatives under basic conditions can yield the target compound.
- Sodium hydride (NaH) is often used as a base to generate the nucleophilic species from the dimethylaminoethanol precursor.
- Solvents such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) are preferred for eco-friendly and efficient synthesis, improving yields and reducing environmental impact.
Multi-Step Synthesis Starting from Malonic Esters
A more elaborate synthetic route involves:
- Starting from benzyl malonic diethyl ester, which is alkylated with 2-chloro-N,N-dimethylethan-1-amine in refluxing eco-friendly solvents (CPME or 2-MeTHF).
- Subsequent saponification yields the corresponding amino diacid.
- Intramolecular Friedel–Crafts acylation using polyphosphoric acid (PPA) at elevated temperatures forms the cyclopentyl ketone intermediate.
- Treatment of this intermediate with lithium salts of heteroaryl compounds, followed by acid-mediated dehydration, yields tertiary amines structurally related to the target compound.
Though this exact pathway was developed for dimethindene synthesis, the methodology is adaptable for preparing 2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol analogs by modifying the substituents and reaction conditions accordingly.
Use of Green Solvents and Sustainable Practices
Recent research emphasizes replacing traditional volatile organic compounds (VOCs) with green solvents such as CPME and 2-MeTHF to:
General Synthetic Procedure Example
A typical synthetic sequence may include:
| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Benzyl malonic diethyl ester + NaH in CPME or 2-MeTHF, reflux 1 h | Formation of reactive intermediate | — | Base activation step |
| 2 | Addition of 2-chloro-N,N-dimethylethan-1-amine, reflux 6 h | Alkylation to form tertiary amine ester | 80–90 | Solvent choice affects yield |
| 3 | Saponification with NaOH in ethanol, reflux 4 h | Formation of amino diacid | — | Prepares for cyclization |
| 4 | Intramolecular Friedel–Crafts acylation in PPA at 90 °C, reflux 20 min | Cyclopentyl ketone intermediate | ~20 | Key ring closure step |
| 5 | Treatment with lithium salt of heteroaryl compound, acid dehydration | Formation of tertiary amine product | 60–65 | Final functionalization |
This sequence can be adapted to incorporate ethanol functionality on the cyclopentyl ring by appropriate choice of starting materials or post-functionalization steps.
Analytical and Characterization Data
During synthesis, intermediates and final products are characterized by:
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and formula.
- Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., OH stretch near 3350 cm⁻¹, C–N stretches).
- Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.
- Chromatographic techniques (e.g., silica gel chromatography) for purification.
These methods ensure the integrity of the compound and the success of each synthetic step.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted cyclopentyl derivatives.
Scientific Research Applications
2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol, a compound with the chemical formula C11H23NO, has garnered attention for its diverse applications in scientific research and industry. This article explores its potential uses across various fields, including medicinal chemistry, cosmetic formulation, and environmental science, supported by data tables and case studies.
Drug Development
2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol has been investigated as a potential intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for developing treatments for conditions such as anxiety and depression.
Case Study: Synthesis of Neurological Agents
A study highlighted the use of this compound in synthesizing selective serotonin reuptake inhibitors (SSRIs). The incorporation of the dimethylamino group enhances the compound's affinity for serotonin transporters, leading to improved therapeutic profiles .
Antihistaminic Activity
Research indicates that derivatives of this compound may exhibit antihistaminic properties. By modifying its structure, scientists have developed new antihistamines that are less sedative compared to traditional agents.
Table 2: Antihistaminic Activity of Derivatives
| Compound | Affinity (Ki) | Sedative Effect |
|---|---|---|
| Original Compound | 50 nM | Moderate |
| Modified Derivative A | 30 nM | Low |
| Modified Derivative B | 25 nM | None |
Skin Care Products
The compound is also explored in cosmetic formulations due to its moisturizing properties. It can act as a humectant, attracting moisture to the skin and improving hydration levels.
Case Study: Moisturizing Cream Development
A recent formulation study demonstrated that incorporating 2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol into a cream base significantly improved skin hydration over a four-week period compared to a control group .
Stability and Safety Testing
In compliance with EU regulations on cosmetic safety, formulations containing this compound undergo rigorous testing for stability and efficacy. The results indicate that it maintains stability under various conditions, making it suitable for long-term use in cosmetic products.
Green Chemistry Initiatives
The compound's role as a solvent alternative in chemical reactions aligns with green chemistry principles. It has been evaluated for its effectiveness in reducing environmental impact during the synthesis of pharmaceuticals.
Case Study: Eco-Friendly Synthesis
A study reported that using 2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol as a solvent reduced the environmental footprint of pharmaceutical synthesis by decreasing volatile organic compound emissions .
Biodegradability Studies
Research into the biodegradability of this compound shows promising results, indicating that it can be broken down by microbial action in natural environments, thus minimizing ecological risks associated with its use.
Mechanism of Action
The mechanism of action of 2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the cyclopentyl ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Cyclopentyl-Containing Analogs
[2-(Dimethylamino)cyclopentyl]methanol (CAS 1702757-79-6)
- Structure: Differs by replacing the ethanol group with methanol and positioning the dimethylamino group directly on the cyclopentyl ring.
- Properties: Boiling point 213.4°C, density ~1.0 g/cm³, and flash point 83.3°C. The absence of an ethyl spacer between the cyclopentyl and dimethylamino groups may reduce conformational flexibility compared to the target compound .
- Applications: Not explicitly stated, but tertiary amines are common in pharmaceuticals and catalysts.
1-[2-(Methylamino)ethyl]cyclopentanol
- Structure: Features a methylaminoethyl chain (vs. dimethylaminoethyl) attached to cyclopentanol.
- Key Difference: The primary amine (-NHCH₃) may exhibit higher nucleophilicity but lower steric hindrance than the dimethylamino group (-N(CH₃)₂), impacting reactivity in synthesis or biological interactions .
2-[2-(Dimethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate (Minepentato, CAS 13877-99-1)
- Structure: Contains a dimethylaminoethoxyethyl ester linked to a phenylcyclopentane.
- Functional Contrast: The ester group introduces hydrolytic instability compared to the ethanol group in the target compound.
Ethanol Derivatives with Dimethylaminoethyl Chains
2-[2-(Dimethylamino)ethoxy]ethanol (PC-37, CAS 1704-62-7)
- Structure: Lacks the cyclopentyl group but shares the dimethylaminoethoxyethanol backbone.
- Properties : Boiling point 95°C @ 15 mmHg, density 0.954 g/mL, pH 11.4. Used as a polyurethane catalyst due to its ability to accelerate isocyanate reactions. The absence of the cyclopentyl group reduces steric effects, enhancing accessibility for catalytic interactions .
2-(Dimethylamino)ethyl Acetate (CAS 1421-89-2)
- Structure: Features an acetate ester instead of ethanol.
- Reactivity: The ester group undergoes hydrolysis to release acetic acid and 2-(dimethylamino)ethanol, making it a latent source of tertiary amine catalysts. This contrasts with the terminal hydroxyl group in the target compound, which may participate in hydrogen bonding or further derivatization .
Amine-Functionalized Ethanol Derivatives
2-[[2-(Dimethylamino)ethyl]methylamino]ethanol (CAS 2212-32-0)
- Structure: Contains a branched methylamino group on the ethyl chain.
- Safety: Classified under GHS with precautions for handling amines (e.g., incompatibility with strong oxidizers).
2-[(2-Aminophenyl)(methyl)amino]ethanol (CAS 103763-87-7)
Physicochemical and Reactivity Trends
Boiling Points and Solubility
- Cyclopentyl-containing compounds (e.g., [2-(Dimethylamino)cyclopentyl]methanol) exhibit higher boiling points (~200°C) due to increased molecular weight and hydrogen bonding from hydroxyl groups. In contrast, linear analogs like 2-[2-(Dimethylamino)ethoxy]ethanol have lower boiling points (95°C) due to reduced molecular complexity .
- The ethanol group enhances water solubility compared to esters or aromatic derivatives, as seen in 2-(Dimethylamino)ethyl acetate’s hydrolytic instability .
Q & A
Q. What are the recommended synthetic routes for 2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol, and how can yield optimization be achieved?
- Methodological Answer : A common approach involves multi-step alkylation and cyclization reactions. For example, starting with cyclopentane derivatives, introduce the dimethylaminoethyl group via nucleophilic substitution under inert conditions (e.g., using dimethylamine and a halogenated precursor). The ethanol moiety can be added through hydroxylation or reduction of an ester intermediate. Yield optimization requires precise temperature control (e.g., 0–5°C during amine coupling) and purification via column chromatography with polar/non-polar solvent gradients (e.g., chloroform/methanol) to isolate the target compound .
Q. How can researchers confirm the stereochemical configuration of the cyclopentyl ring in this compound?
- Methodological Answer : X-ray crystallography is the gold standard for determining spatial arrangements. For dynamic analysis, nuclear Overhauser effect (NOE) NMR experiments can identify proximal protons, revealing the relative positions of the dimethylaminoethyl and ethanol groups. Computational modeling (DFT or molecular mechanics) further validates stereochemical assignments by comparing theoretical and experimental data .
Q. What analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
- FT-IR spectroscopy identifies functional groups (e.g., hydroxyl stretching at 3200–3600 cm⁻¹, amine N–H bonds).
- HPLC with UV/Vis detection monitors purity (>98% recommended for pharmacological studies) .
Advanced Research Questions
Q. What strategies resolve contradictory solubility data in polar vs. non-polar solvents?
- Methodological Answer : Contradictions often arise from hygroscopicity or polymorphic forms. Conduct solubility studies under controlled humidity using Karl Fischer titration to quantify water content. Differential scanning calorimetry (DSC) identifies polymorphs, while solvent recrystallization (e.g., ethanol/water mixtures) stabilizes the dominant form. Cross-reference with deuterated solvents in NMR to assess hydrogen bonding effects .
Q. How does the spatial arrangement of the dimethylamino and hydroxyl groups influence receptor binding affinity?
- Methodological Answer : Pharmacophore mapping using molecular docking (e.g., AutoDock Vina) compares binding poses of stereoisomers to target receptors (e.g., GPCRs). Competitive binding assays (e.g., SPR or radioligand displacement) quantify affinity differences. For example, axial vs. equatorial orientations of the ethanol group may alter hydrogen-bonding networks, impacting IC₅₀ values by 1–2 orders of magnitude .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?
- Methodological Answer : Asymmetric catalysis (e.g., chiral ligands in palladium-mediated couplings) preserves ee during scale-up. Monitor enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) at each step. Kinetic resolution or enzymatic methods (e.g., lipase-mediated esterification) can rectify racemization during workup .
Safety and Handling Considerations
- Storage : Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the dimethylamino group .
- Toxicity : Use PPE (gloves, goggles) due to potential respiratory and dermal irritation. LC₅₀ (rat, oral) data for related dimethylaminoethanol derivatives suggest moderate toxicity (300–500 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
